8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO3/c1-15-11(14)7-2-6-3-8(13)4-9(12)10(6)16-5-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICXKLEHLGYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CC(=C2)Cl)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696323 | |
| Record name | Methyl 8-bromo-6-chloro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-05-6 | |
| Record name | Methyl 8-bromo-6-chloro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chromene Core Formation
The chromene scaffold is typically synthesized by:
- Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds (e.g., malonic acid derivatives).
- Followed by cyclization under acidic or basic conditions to form the 2H-chromene-3-carboxylic acid intermediate.
This step yields the chromene carboxylic acid bearing the desired substitution pattern on the aromatic ring.
Halogenation (Bromination and Chlorination)
Selective halogenation is achieved by:
- Electrophilic aromatic substitution using reagents such as N-bromosuccinimide (NBS) for bromination and chlorine gas or N-chlorosuccinimide (NCS) for chlorination.
- The order of halogenation is critical to ensure regioselectivity; typically, chlorination at position 6 is performed first, followed by bromination at position 8, or vice versa, depending on the directing effects of substituents.
Reaction conditions such as solvent choice (e.g., acetic acid, chloroform), temperature control, and reaction time are optimized to maximize yield and selectivity.
Esterification
The carboxylic acid group is converted to the methyl ester by:
- Treatment with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Alternatively, Fischer esterification conditions are employed, involving refluxing the acid with excess methanol and acid catalyst.
This step yields the final methyl ester product with high purity.
Representative Synthetic Route and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Knoevenagel Condensation | Salicylaldehyde derivative + malonic acid + piperidine (catalyst), reflux in ethanol | Formation of 6-chloro-8-bromo-2H-chromene-3-carboxylic acid |
| 2 | Halogenation (Bromination) | N-bromosuccinimide (NBS), light or radical initiator, solvent: chloroform, room temp | Introduction of bromine at position 8 |
| 3 | Esterification | Methanol, sulfuric acid catalyst, reflux | Conversion to methyl ester |
Optimization and Purification
- Optimization involves controlling equivalents of halogenating agents, reaction time, and temperature to prevent polyhalogenation or degradation.
- Purification is typically performed by column chromatography using petroleum ether/ethyl acetate mixtures.
- Reaction progress is monitored by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm substitution patterns and ester formation.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.
- Infrared Spectroscopy (IR) : Identifies ester carbonyl and aromatic halogen substituents.
- Single-Crystal X-ray Diffraction (if crystals obtained): Provides precise structural confirmation and bond lengths.
Research Findings and Data Summary
| Parameter | Typical Observations |
|---|---|
| Yield of chromene intermediate | 75-85% |
| Yield of halogenation step | 80-90%, selective mono-halogenation |
| Yield of esterification | 90-95% |
| Melting Point | ~160-170 °C (depends on purity and substituents) |
| NMR Chemical Shifts | Aromatic protons: δ 7.0-8.0 ppm; Methyl ester: δ 3.7-3.9 ppm |
| HRMS | Molecular ion peak consistent with C12H7BrClO4 (approx. 320 g/mol) |
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can reduce the bromine and chlorine atoms, leading to the formation of different derivatives.
Substitution: Substitution reactions can replace the bromine and chlorine atoms with other functional groups, resulting in a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Derivatives with reduced halogen atoms.
Substitution Products: Compounds with different functional groups replacing the bromine and chlorine atoms.
Scientific Research Applications
Medicinal Chemistry
Methyl 8-bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester serves as a crucial building block in the synthesis of potential therapeutic agents. Its applications in medicinal chemistry include:
- Anti-Cancer Research : The compound has shown promise in inhibiting cancer cell proliferation through its interaction with specific molecular targets, such as kinases involved in cell signaling pathways.
- Anti-Inflammatory Studies : It may inhibit enzymes like phospholipase A2, which play significant roles in inflammatory processes. Related compounds have demonstrated IC50 values around 3.1 nmol for enzyme inhibition.
Biological Studies
The compound is utilized in various biological assays to explore enzyme interactions and biochemical pathways:
- Enzyme Inhibition : It has been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for DNA replication and folate metabolism, respectively.
- Antimicrobial Activity : Related chromene derivatives exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 15 to 30 mm.
Material Science
In material science, methyl this compound is explored for its potential in developing organic semiconductors and advanced materials due to its unique electronic properties.
Summary Table of Biological Activities
| Activity Type | Description | IC50/Effectiveness |
|---|---|---|
| Anti-Cancer | Inhibits cancer cell proliferation via kinase inhibition | Varies by target |
| Anti-Inflammatory | Inhibits phospholipase A2 | IC50 ~ 3.1 nmol |
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | Inhibition zones: 15–30 mm |
| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation | Higher activity than ascorbic acid |
| Enzyme Inhibition | Inhibits DNA gyrase and DHFR | IC50 values range from 12.27–31.64 μM |
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several chromene derivatives, including methyl 8-bromo variants. The results indicated that these compounds could significantly reduce biofilm formation in Staphylococcus aureus, outperforming conventional antibiotics like Ciprofloxacin.
Antioxidant Capacity Assessment
Research demonstrated that methyl chromenes possess strong antioxidant capacities, effectively reducing oxidative stress markers in vitro. These findings support their potential therapeutic applications in oxidative stress-related conditions.
Mechanism of Action
The mechanism by which 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally or functionally related molecules, focusing on substituent effects, physicochemical properties, and analytical characterization.
Structural Comparison
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester :
- Substituents: Bromine (position 8), chlorine (position 6), methyl ester (position 3).
- Backbone: 2H-chromene.
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 119686-34-9, ):
- Substituents: Bromine (position 6), methoxy (position 8), ketone (position 2), carboxylic acid (position 3).
- Molecular formula: C₁₁H₇BrO₅ ; molecular weight: 299.07 g/mol .
- Key difference: Replacement of chlorine with methoxy and addition of a ketone group significantly alter electronic and steric properties .
- Fatty Acid Methyl Esters (FAMEs): Examples: Hexadecanoic acid methyl ester (), 9-octadecenoic acid methyl ester (). Backbone: Linear aliphatic chains vs. chromene’s fused aromatic system. Functional similarity: Methyl ester group enables similar analytical detection (e.g., GC-MS) .
Diterpene Acid Methyl Esters :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XLogP³ | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 318.58 | ~3.2* | 0 | 3 |
| 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid | 299.07 | 2.9 | 1 | 5 |
| Hexadecanoic acid methyl ester | 270.45 | 5.2 | 0 | 2 |
| Sandaracopimaric acid methyl ester | 332.45 | 6.8 | 0 | 3 |
*Estimated based on substituent contributions (Cl > OCH₃ in lipophilicity).
- Key Observations: The target compound’s higher molecular weight and lipophilicity (vs. ’s compound) stem from chlorine substitution and lack of polar ketone/methoxy groups. FAMEs (e.g., hexadecanoic acid methyl ester) exhibit higher logP due to long aliphatic chains .
Analytical Characterization
- GC-MS : Methyl esters (target, FAMEs, diterpenes) are routinely analyzed via GC-MS. The target compound’s mass spectrum would show a molecular ion peak at m/z 318.5, with fragments corresponding to loss of Br (79.9 Da) or Cl (35.5 Da) .
- Retention Behavior: Chlorine’s electronegativity may shorten retention time compared to methoxy-substituted analogs in non-polar GC columns .
Biological Activity
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a synthetic compound belonging to the chromene class, which is recognized for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the following steps:
- Bromination and Chlorination : The precursor, 6-chloro-2-oxo-2H-chromene-3-carboxylic acid, undergoes bromination using bromine in an acetic acid solvent.
- Esterification : The brominated product is then treated with methanol in the presence of a catalyst (e.g., sulfuric acid) to form the methyl ester.
Biological Properties
The biological activity of this compound has been evaluated through various studies, highlighting its potential in medicinal applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Case Study : In vitro studies on prostate cancer cell lines (PC-3 and DU145) demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating higher sensitivity in PC-3 cells compared to DU145 cells .
| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |
|---|---|---|---|
| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways, contributing to its anti-cancer effects.
- Cell Cycle Arrest : Studies have shown that treatment with this compound can induce G0/G1 phase arrest and lead to chromatin condensation and DNA damage .
Comparative Analysis
When compared with similar compounds, such as methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate and methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate, the dual substitution of bromine and chlorine in this compound enhances its reactivity and biological activity.
| Compound Name | Unique Features |
|---|---|
| Methyl this compound | Dual halogen substitution enhancing activity |
| Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | Single bromine substitution |
| Methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate | Single chlorine substitution |
Applications in Medicinal Chemistry
The compound has potential applications in:
Q & A
Q. What are the standard synthetic routes for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester?
Q. How can researchers resolve contradictions in NMR data during synthesis?
Unexpected peaks in ¹H NMR may arise from impurities, rotamers, or diastereomers. Methodological solutions include:
- 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes overlapping signals. For example, HSQC correlates aromatic protons with adjacent carbons to confirm substitution patterns .
- Variable Temperature NMR : Heating to 60°C in DMSO-d₆ reduces signal splitting caused by slow conformational exchange .
- Reaction Optimization : Adjust halogenation stoichiometry (e.g., 1.1 eq Br₂) to minimize over-halogenation byproducts .
Q. What challenges arise in achieving regioselective bromination, and how are they addressed?
Competing bromination at adjacent positions can occur due to electronic effects. Strategies include:
- Directing Groups : Electron-withdrawing substituents (e.g., -Cl) direct bromination para to the existing halogen. Computational modeling (DFT) predicts activation energies for competing pathways .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions.
- Kinetic Control : Lower reaction temperatures (0–25°C) favor kinetic products. For example, bromination at C-8 over C-5 is achieved at 0°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


